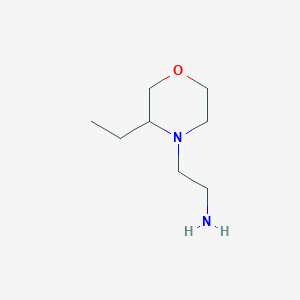
2-(3-Ethylmorpholin-4-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3-Ethylmorpholin-4-yl)ethan-1-amine” is a chemical compound with the CAS Number: 1153547-07-9 . It has a molecular weight of 158.24 . The compound is in liquid form at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(3-ethyl-4-morpholinyl)ethanamine . The InChI code is 1S/C8H18N2O/c1-2-8-7-11-6-5-10(8)4-3-9/h8H,2-7,9H2,1H3 . The InChI key is NJROUXZKOATYCN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . The compound has a molecular weight of 158.24 .Applications De Recherche Scientifique
Polymer Science Applications
Synthesis of Shell Cross-Linked Micelles
A study detailed the synthesis of poly[(ethylene oxide)-block-2-(dimethylamino)ethyl methacrylate-block-2-(diethylamino) methacrylate] triblock copolymers, which form three-layer "onionlike" micelles in aqueous solutions. These micelles exhibit reversible swelling dependent on pH, highlighting potential applications in drug delivery systems and nanotechnology (Liu et al., 2002).
Materials Engineering Applications
Ethane/Ethylene Separation
Research introduced a metal-organic framework with iron-peroxo sites showing preference for ethane over ethylene, suggesting an energy-efficient method for the separation of these gases at ambient conditions. This has implications for the chemical industry, particularly in the production of ethylene (Li et al., 2018).
Corrosion Inhibition
Another study explored the use of amine derivatives as corrosion inhibitors on steel surfaces, utilizing density functional theory (DFT) and molecular dynamics (MD) simulations. Such inhibitors are crucial for extending the life and maintaining the integrity of metal structures in adverse environments (Saha et al., 2018).
Synthetic Chemistry Applications
Homogeneous Hydrogenation of Amides
A catalyst prepared from [Ru(acac)3] and 1,1,1-tris(diphenylphosphinomethyl)ethane was shown to effectively hydrogenate amides to amines, a critical reaction for the synthesis of various organic compounds (Núñez Magro et al., 2007).
Enantioselective Synthesis
Research into the use of a chiral primary amine-thiourea catalyst for the conjugate addition of ketones to nitroalkenes demonstrated broad substrate scope and high enantioselectivity. This has implications for the development of pharmaceuticals and other active compounds (Huang & Jacobsen, 2006).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/burns/eye damage and may cause respiratory irritation . The hazard statements associated with the compound are H314 (causes severe skin burns and eye damage) and H335 (may cause respiratory irritation) .
Propriétés
IUPAC Name |
2-(3-ethylmorpholin-4-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-2-8-7-11-6-5-10(8)4-3-9/h8H,2-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJROUXZKOATYCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COCCN1CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-bromophenyl)-6-methyl-1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indol-4-one](/img/structure/B2658791.png)

![N-[4-(3-Methyl-pyrazole-1-carbonyl)-phenyl]-propionamide](/img/structure/B2658793.png)

![2-[(2-Aminoethyl)thio]-N-(2,6-dimethylphenyl)-acetamide](/img/structure/B2658796.png)


![N-[3-[4-(2-Fluorophenyl)-2-methylpiperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2658801.png)


![2-[4-(3-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzonitrile](/img/structure/B2658806.png)
